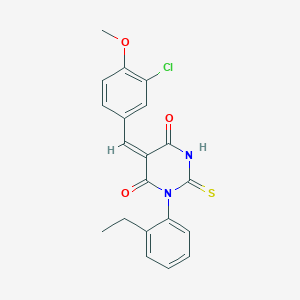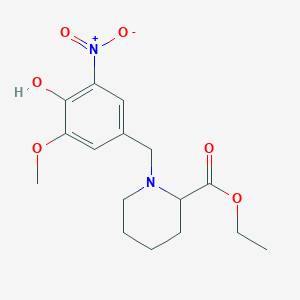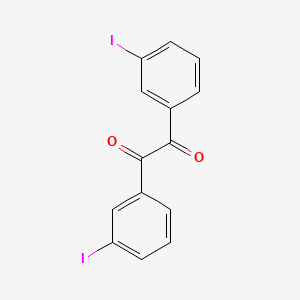
1,2-bis(3-iodophenyl)-1,2-ethanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-bis(3-iodophenyl)-1,2-ethanedione, also known as BIED, is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of 1,2-diketone and has been found to have interesting properties that make it useful for various applications.
Mécanisme D'action
The mechanism of action of 1,2-bis(3-iodophenyl)-1,2-ethanedione is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body that are involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body.
Biochemical and Physiological Effects:
1,2-bis(3-iodophenyl)-1,2-ethanedione has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It may also have antioxidant properties and protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,2-bis(3-iodophenyl)-1,2-ethanedione in lab experiments is that it has been found to be relatively non-toxic, making it safe for use in in vitro and in vivo studies. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1,2-bis(3-iodophenyl)-1,2-ethanedione. One area of interest is to further investigate its anti-tumor properties and explore its potential as a cancer treatment. Another area of interest is to study its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of 1,2-bis(3-iodophenyl)-1,2-ethanedione and its effects on the body.
Méthodes De Synthèse
The synthesis of 1,2-bis(3-iodophenyl)-1,2-ethanedione can be achieved through a multi-step process that involves the reaction of iodobenzene with ethyl acetoacetate, followed by the addition of sodium ethoxide and further reaction with iodine. The final product is obtained through purification and recrystallization.
Applications De Recherche Scientifique
1,2-bis(3-iodophenyl)-1,2-ethanedione has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have shown that 1,2-bis(3-iodophenyl)-1,2-ethanedione has anti-tumor properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1,2-bis(3-iodophenyl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFVAMUHFNGISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C(=O)C2=CC(=CC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

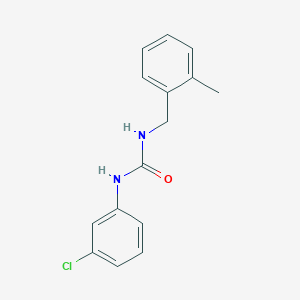
![N-(1-{1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methylbenzamide](/img/structure/B5070022.png)
![6-[4-(1-piperidinylcarbonyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5070027.png)
![N-[4-(4-bromophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B5070031.png)
![N-benzyl-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5070052.png)
![N-phenyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5070061.png)
![N-[2-(4-fluorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5070064.png)
![5-({[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}amino)isophthalic acid](/img/structure/B5070065.png)
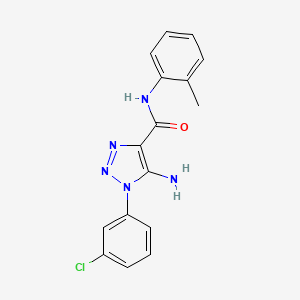
![4-({[(4-methylphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5070086.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070109.png)
![2-methoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5070117.png)
